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Introduction

Rupatadine fumarate is a second-generation, non-sedating, long-acting histamine antagonist
with selective peripheral H1 receptor antagonist activity.[1][2] It also exhibits platelet-activating
factor (PAF) receptor antagonist effects.[3][4] It is indicated for the symptomatic treatment of
allergic rhinitis and chronic urticaria.[4] To ensure the quality, safety, and efficacy of
pharmaceutical formulations, it is crucial to develop a validated stability-indicating assay
method. This method should be able to quantify the drug substance accurately and selectively
in the presence of its degradation products that may form during manufacturing, storage, or
handling.

This application note details a stability-indicating Reverse Phase High-Performance Liquid
Chromatography (RP-HPLC) method for the determination of rupatadine fumarate in
pharmaceutical dosage forms. The protocol includes procedures for forced degradation studies
under various stress conditions as stipulated by the International Council for Harmonisation
(ICH) guidelines to demonstrate the method's specificity.

Materials and Methods
Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a pump, auto-
sampler, column oven, and a photodiode array (PDA) detector is required.
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Chemicals and Reagents

o Rupatadine Fumarate reference standard

e Rupatadine Fumarate tablets (e.g., 10 mg tablets)

o Acetonitrile (HPLC grade)

e Methanol (HPLC grade)

e Sodium Acetate

e Glacial Acetic Acid

 Hydrochloric Acid (HCI)

e Sodium Hydroxide (NaOH)

o Hydrogen Peroxide (H202)

o Water (HPLC grade)

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

Parameter Condition

Column Unisphere C18 (250 x 4.6 mm, 5 pm)
0.3 M Sodium Acetate buffer (pH 4.4 + 0.05,

Mobile Phase adjusted with glacial acetic acid) and Methanol
(80:20 v/v)

Flow Rate 1.0 mL/min

Detection Wavelength 245 nm

Injection Volume 20 pL

Column Temperature Ambient
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Experimental Protocols
Preparation of Solutions

1. Buffer Preparation (0.3 M Sodium Acetate, pH 4.4): Dissolve an appropriate amount of
sodium acetate in HPLC grade water to make a 0.3 M solution. Adjust the pH to 4.4 + 0.05
using glacial acetic acid.

2. Mobile Phase Preparation: Mix the prepared 0.3 M Sodium Acetate buffer and methanol in a
ratio of 80:20 (v/v). Filter the mobile phase through a 0.45 um membrane filter and degas by
sonication for 15 minutes.

3. Standard Stock Solution of Rupatadine Fumarate (1000 pg/mL): Accurately weigh about 50
mg of Rupatadine Fumarate reference standard and transfer it to a 50 mL volumetric flask.
Add approximately 30 mL of the diluent (mobile phase can be used as a diluent), sonicate for
15 minutes to dissolve, and then dilute to the mark with the diluent.

4. Working Standard Solution: Further dilute the standard stock solution with the diluent to
achieve a suitable working concentration (e.g., 100 pg/mL).

5. Sample Preparation (from Tablets): Weigh and powder twenty tablets to determine the
average weight. Take an amount of powder equivalent to 50 mg of rupatadine fumarate and
transfer it to a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes to
ensure complete dissolution of the drug, and then dilute to the final volume with the diluent.
Filter the solution through a 0.45 pum syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the
analytical method. A stock solution of rupatadine fumarate is subjected to various stress
conditions as described below.

1. Acid Hydrolysis: To a portion of the drug solution, add 1.0 N HCI. Heat the mixture on a water
bath at 80°C for 60 minutes. After cooling, neutralize the solution with 1.0 N NaOH and dilute
with the diluent to the desired concentration for analysis.

2. Base Hydrolysis: To a portion of the drug solution, add 1.0 N NaOH. Heat the mixture on a
water bath at 80°C for 60 minutes. After cooling, neutralize the solution with 1.0 N HCI and
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dilute with the diluent.

3. Oxidative Degradation: To a portion of the drug solution, add 1 mL of 30% H20:2. Heat the
mixture on a water bath at 80°C for 60 minutes. Cool the solution and dilute with the diluent.

4. Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24
hours. After exposure, prepare a solution of the stressed sample in the diluent for analysis.

5. Photolytic Degradation: Expose the drug substance to UV light. Following the exposure,
prepare a solution of the sample in the diluent.

Data Presentation

The results of the forced degradation studies are summarized in the table below. The stability
of rupatadine fumarate under different stress conditions can be observed.

Stress Condition Parameters % Degradation Observations
_ _ 1.0 N HCI, 80°C, 60 No significant
Acid Hydrolysis ) Stable )
min degradation observed.
) 1.0 N NaOH, 80°C, 60 No significant
Base Hydrolysis ) Stable )
min degradation observed.
Significant
o ] 30% H202, 80°C, 60 degradation observed
Oxidative Degradation ) ~12% )
min with well-resolved
impurity peaks.
The drug was found to
Thermal Degradation 105°C, 24 hrs Stable be stable under
thermal stress.
) The drug was found to
Photolytic ]
) UV light exposure Stable be stable under
Degradation

photolytic stress.

Method Validation
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The developed RP-HPLC method should be validated according to ICH guidelines. The
validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD),
and limit of quantitation (LOQ).

Validation Parameter Result

Linearity (ug/mL) 52.20 to 156.60

Correlation Coefficient (r2) >0.998

Accuracy (% Recovery) 98.0% to 102.5%

Precision (% RSD) <2%

LOD (ug/mL) 0.2

LOQ (png/mL) 0.25 (for desloratadine impurity)

Visualization of Experimental Workflow
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Solution Preparation Forced Degradation Studies

Prepare Rupatadine Prepare Sample Solution :
Stondard Soltion (from Tanlets) Prepare Mobile Phase Acid Hydrolysis Base Hydrolysis Oxidative Degradation Thermal Degradation Photolytic Degradation

HPLC Analysis

PDA Detector
(245 nm)

Method Vali(%ation (ICH Guidelines)

Specificity Linearity Accuracy Precision

Click to download full resolution via product page

Caption: Experimental workflow for the stability-indicating assay of rupatadine fumarate.

Conclusion

The described RP-HPLC method is simple, specific, precise, and accurate for the
determination of rupatadine fumarate in pharmaceutical formulations. The method was
successfully able to separate the parent drug from its degradation products formed under
various stress conditions, particularly oxidative stress. This demonstrates the stability-indicating
capability of the method, making it suitable for routine quality control and stability studies of
rupatadine fumarate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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